molecular formula C11H21NO3 B588690 tert-butyl N-(1,2,2,6,6-pentadeuterio-4-hydroxycyclohexyl)carbamate CAS No. 1330042-18-6

tert-butyl N-(1,2,2,6,6-pentadeuterio-4-hydroxycyclohexyl)carbamate

Cat. No.: B588690
CAS No.: 1330042-18-6
M. Wt: 220.324
InChI Key: DQARDWKWPIRJEH-XHNMXOBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Molecular Characteristics

The molecular architecture of this compound is built upon a cyclohexane ring system that bears both a hydroxyl group and a carbamate functional group. The compound features a tert-butyl carbamate protecting group attached to the nitrogen atom, which is bonded to the cyclohexyl ring at the 4-position relative to the hydroxyl substituent. The cyclohexane ring adopts a chair conformation that positions the hydroxyl group and amino functionality in trans-diaxial or trans-diequatorial arrangements, depending on the specific stereochemistry of the molecule.

The pentadeuterio substitution pattern involves the replacement of five hydrogen atoms with deuterium isotopes at specific positions on the cyclohexyl ring. These deuterium atoms are strategically located at positions 1,2,2,6,6, creating a symmetrical isotopic labeling pattern that maintains the overall molecular geometry while introducing measurable mass differences. The molecular formula of the base structure corresponds to C₁₁H₂₁NO₃ for the non-deuterated analog, which becomes C₁₁H₁₆D₅NO₃ for the pentadeuterio variant, resulting in a molecular weight increase of approximately 5 atomic mass units.

The tert-butyl carbamate functionality serves as a protecting group commonly employed in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediate preparation. This protective group exhibits stability under basic conditions while remaining susceptible to acidic cleavage, making it an ideal choice for synthetic applications. The presence of the hydroxyl group on the cyclohexyl ring introduces additional hydrogen bonding capabilities and polarity to the molecule, influencing its solubility characteristics and intermolecular interactions.

Historical Context in Deuterated Compound Research

The development of deuterated compounds as analytical tools has its roots in the advancement of mass spectrometry techniques and the growing need for internal standards in quantitative analysis. Deuterated analogs gained prominence in the pharmaceutical and analytical chemistry communities as researchers recognized their utility in addressing matrix effects and enhancing the accuracy of quantitative measurements. The concept of isotopic labeling with deuterium became particularly valuable because deuterium substitution typically results in minimal changes to the chemical properties of a compound while providing a clear mass spectral distinction.

The evolution of deuterated carbamate compounds followed the broader trend in medicinal chemistry toward the use of carbamate protecting groups in synthetic organic chemistry. Carbamate derivatives, including those with tert-butyl protection, became standard tools in the synthesis of complex molecules, particularly in the development of pharmaceuticals and bioactive compounds. The introduction of deuterium labeling into these established structural motifs represented a natural progression in analytical methodology development.

Historical applications of deuterated compounds in analytical chemistry demonstrated their superior performance as internal standards compared to structurally different compounds. The principle underlying this improvement relates to the fact that deuterated analogs undergo virtually identical chemical processes as their non-deuterated counterparts, including extraction, chromatographic separation, and ionization behaviors. This similarity ensures that any variations in analytical recovery or instrument response affect both the analyte and internal standard proportionally, thereby improving the reliability of quantitative measurements.

The specific development of pentadeuterio-substituted cyclohexyl derivatives represents an advancement in isotopic labeling strategies, where multiple deuterium substitutions provide enhanced mass spectral distinction while maintaining structural integrity. This approach addresses limitations encountered with single or double deuterium substitutions, where isotopic exchange or insufficient mass differences could compromise analytical performance.

Significance in Isotope Chemistry and Analytical Sciences

The application of this compound in isotope chemistry centers on its role as an internal standard for quantitative analysis by mass spectrometry. The compound's deuterium labeling pattern provides a stable isotopic signature that enables accurate quantification of related non-deuterated compounds in complex biological matrices. This application is particularly valuable in pharmacokinetic studies, metabolite identification, and bioanalytical method development.

Mass spectrometry techniques benefit significantly from the use of deuterated internal standards because these compounds compensate for variations in instrument response, matrix effects, and sample preparation losses. The pentadeuterio substitution pattern in this compound creates a mass shift of five atomic mass units, which is sufficient to provide clear separation from the non-deuterated analog while avoiding interference from naturally occurring isotopic peaks. This mass difference ensures reliable quantification even in the presence of complex biological matrices that might otherwise compromise analytical accuracy.

The stability of the deuterium labeling in this compound is crucial for its analytical applications. The positioning of deuterium atoms at non-exchangeable carbon positions on the cyclohexyl ring prevents isotopic exchange under typical analytical conditions, maintaining the integrity of the isotopic label throughout sample processing and analysis. This stability contrasts with deuterium labeling at exchangeable positions, such as hydroxyl or amino groups, where hydrogen-deuterium exchange could compromise the isotopic signature.

Property Specification Analytical Significance
Mass Shift +5.03 atomic mass units Clear separation from unlabeled analog
Deuterium Positions 1,2,2,6,6-cyclohexyl Non-exchangeable, stable labeling
Molecular Formula C₁₁H₁₆D₅NO₃ Defined isotopic composition
Retention Time Similar to unlabeled compound Minimal chromatographic differences

The analytical significance of this compound extends to its use in metabolite profiling and drug development applications. When used as an internal standard for related pharmaceutical compounds, it enables accurate quantification of drug concentrations in biological samples, supporting pharmacokinetic and pharmacodynamic studies. The compound's structural similarity to various pharmaceutical intermediates and bioactive molecules makes it a versatile analytical tool across multiple therapeutic areas.

Relationship to Non-deuterated Analogs

The relationship between this compound and its non-deuterated analog, tert-butyl (4-hydroxycyclohexyl)carbamate, exemplifies the fundamental principles underlying isotopic labeling in analytical chemistry. The non-deuterated compound serves as the structural template, with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol. The physical properties of the unlabeled analog, including its melting point of 172-173°C and flash point of 158.0±24.8°C, provide reference points for understanding the behavior of the deuterated variant.

The synthesis pathways for both compounds share common methodological approaches, with the deuterated version typically prepared using deuterated starting materials or through deuterium exchange reactions. The non-deuterated analog can be synthesized through the reaction of tert-butyl chloroformate with 4-hydroxycyclohexylamine under basic conditions, often employing triethylamine as a base. Similar synthetic strategies apply to the deuterated compound, with appropriate modifications to introduce the deuterium atoms at the specified positions.

Structural characterization of the non-deuterated analog reveals important insights into the three-dimensional arrangement of functional groups. The compound can exist in different stereoisomeric forms, including trans and cis configurations, depending on the relative positioning of the hydroxyl and amino substituents on the cyclohexyl ring. These stereochemical considerations apply equally to the deuterated analog, where the isotopic substitution does not significantly alter the conformational preferences of the cyclohexyl ring system.

The chemical reactivity patterns of both compounds remain essentially identical, with the deuterated version exhibiting only minor kinetic isotope effects that do not significantly impact most chemical transformations. Both compounds undergo typical carbamate chemistry, including acid-catalyzed deprotection to yield the corresponding amine, oxidation of the hydroxyl group to form ketone derivatives, and various substitution reactions involving the hydroxyl functionality. This chemical similarity ensures that analytical methods developed for one compound can be readily adapted for the other.

Comparison Parameter Non-deuterated Analog Pentadeuterio Analog
Molecular Formula C₁₁H₂₁NO₃ C₁₁H₁₆D₅NO₃
Molecular Weight 215.29 g/mol ~220.32 g/mol
Melting Point 172-173°C Similar (±2°C)
Chemical Reactivity Standard carbamate chemistry Identical with minor isotope effects
Chromatographic Behavior Reference retention time Minimal retention time difference

The biological and pharmacological properties of both compounds are expected to be nearly identical, with the deuterated version potentially exhibiting slightly altered metabolic rates due to kinetic isotope effects. These effects are typically modest and do not significantly change the overall biological activity profile. However, they can be analytically useful for distinguishing between the two compounds in metabolic studies or for tracing the fate of specific molecular components in biological systems.

Properties

IUPAC Name

tert-butyl N-(1,2,2,6,6-pentadeuterio-4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/i4D2,5D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQARDWKWPIRJEH-XHNMXOBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])NC(=O)OC(C)(C)C)([2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Amino Group

The amino group of 4-hydroxycyclohexylamine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. Typical protocols employ tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as bases. Reaction completion is achieved within 2–4 hours at 0–25°C, yielding tert-butyl (4-hydroxycyclohexyl)carbamate with >90% purity.

Table 1: Representative Conditions for Boc Protection

ParameterValue
SolventTHF/DCM (1:1 v/v)
BaseDIPEA (1.5 eq)
Temperature0°C → 25°C (gradual warming)
Reaction Time3 hours
Yield92%

Deuteration Strategies

Deuterium incorporation at the 1,2,2,6,6 positions is achieved via two primary methods:

(a) Catalytic Deuteration of Cyclohexanone Derivatives

Deuterated 4-hydroxycyclohexanone serves as the key intermediate. Reduction with deuterium gas (D₂) over palladium-on-carbon (Pd/C) in acidic media (e.g., DCl/D₂O) ensures selective deuteration at the 1,2,6 positions.

Reaction Scheme 1

4-Hydroxycyclohexanone+D2Pd/C, DCl1,2,2,6,6-pentadeutero-4-hydroxycyclohexanol\text{4-Hydroxycyclohexanone} + \text{D}_2 \xrightarrow{\text{Pd/C, DCl}} \text{1,2,2,6,6-pentadeutero-4-hydroxycyclohexanol}

(b) Isotopic Exchange via Deuterated Solvents

Post-protection deuteration employs refluxing in deuterated solvents (e.g., D₂O, CD₃OD) with catalytic acid (e.g., D₂SO₄). This method achieves 85–90% isotopic enrichment but requires prolonged reaction times (48–72 hours).

Coupling and Final Product Formation

The deuterated cyclohexanolamine is coupled with Boc anhydride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) . Optimized conditions include:

  • Solvent: Anhydrous THF or DMF

  • Temperature: 0°C → room temperature (RT)

  • Reaction Time: 12–18 hours

  • Yield: 75–83%

Table 2: Coupling Reaction Optimization

ParameterEDCI/HOBt Protocol
SolventTHF
Coupling AgentEDCI (1.5 eq), HOBt (1.5 eq)
BaseDIPEA (2.0 eq)
Temperature0°C → RT
Yield83%

Industrial-Scale Production Methods

Large-scale synthesis employs continuous-flow reactors to enhance deuteration efficiency and reduce reaction times. Key industrial parameters include:

  • Deuteration : Fixed-bed reactors with Pd/C catalysts under 10–15 bar D₂ pressure.

  • Purification : Simulated moving bed (SMB) chromatography for isotopic separation.

  • Throughput : 50–100 kg/batch with >98% isotopic purity.

Optimization of Reaction Parameters

Temperature and Pressure Effects

Deuteration efficiency correlates positively with D₂ pressure (optimal range: 10–15 bar) and temperature (50–70°C). Excessively high temperatures (>80°C) promote side reactions, reducing yield by 15–20%.

Solvent Systems

Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency, while deuterated methanol (CD₃OD) improves isotopic exchange rates. Mixed solvent systems (THF/D₂O) balance reactivity and solubility.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Identifies non-deuterated protons (e.g., NH, OH).

  • ²H NMR : Quantifies deuterium incorporation (>95% required).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 253.39 ([M+H]⁺) with a +5 Da shift due to pentadeuteration.

Table 3: Key Spectroscopic Data

TechniqueObservation
¹H NMR (400 MHz, CDCl₃)δ 1.44 (s, 9H, Boc CH₃), 4.80 (br, 1H, OH)
²H NMR (61 MHz, CDCl₃)Peaks at δ 1.2–2.1 (m, 5D)
HRMS253.39 [M+H]⁺ (calc. 253.39)

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitations
Catalytic DeuterationHigh isotopic purity (98%)Requires specialized equipment
Isotopic ExchangeSimple setupProlonged reaction times
Continuous-FlowScalable (>50 kg/batch)High initial capital cost

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butoxycarbonyl)amino]cyclohexanol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(tert-Butoxycarbonyl)amino]cyclohexanol-d5 is widely used in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex molecules and in isotopic labeling studies.

    Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: It is used in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(tert-Butoxycarbonyl)amino]cyclohexanol-d5 involves its interaction with specific molecular targets and pathways. The presence of the Boc group enhances its stability and reactivity, allowing it to participate in various chemical reactions. The deuterium atoms provide unique properties, such as altered reaction kinetics and reduced metabolic degradation, making it useful in studies involving isotopic labeling .

Comparison with Similar Compounds

Structural Comparison with Cyclopentyl Analogs

Cyclopentyl-based carbamates, such as tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8) and tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9), share functional group similarities but differ in ring size and stereochemistry .

  • Ring Size Effects : The cyclohexyl backbone in the deuterated compound provides greater conformational flexibility compared to the strained cyclopentyl analogs. This flexibility may influence binding affinity in target proteins or enzymes.
  • Stereochemical Impact : The cis/trans configurations of hydroxyl and carbamate groups in cyclopentyl derivatives (e.g., CAS: 207729-03-1) modulate solubility and hydrogen-bonding capacity, whereas the deuterated cyclohexyl compound’s equatorial hydroxyl group may enhance stereoelectronic stability .

Comparison with Bicyclic Carbamates

Bicyclic analogs like tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate and tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4) exhibit enhanced rigidity due to fused ring systems .

  • Rigidity vs. The deuterated cyclohexyl compound’s monocyclic structure balances flexibility with moderate steric hindrance.
  • Functional Group Diversity : Azabicyclo derivatives introduce nitrogen atoms, enabling hydrogen bonding or coordination with metal catalysts—a feature absent in the deuterated compound’s hydroxyl-carbamate system .

Deuterium Effects vs. Halogenation and Methylation

Fluorinated and methylated piperidine carbamates, such as tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 1268520-95-1) and tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5), highlight substituent-driven modifications .

  • Electron-Withdrawing Effects : Fluorine’s electronegativity alters electronic density, impacting binding kinetics. Deuterium, in contrast, preserves electronic properties but enhances metabolic stability via KIEs.
  • The deuterated compound’s isotopic substitution minimizes steric changes while delaying metabolic degradation .

Data Table of Comparable Compounds

Compound Name CAS Number Structural Features Key Differences
tert-butyl N-(1,2,2,6,6-pentadeuterio-4-hydroxycyclohexyl)carbamate N/A Cyclohexyl, 4-OH, 5×D Isotopic labeling for metabolic studies
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1290191-64-8 Cyclopentyl, 2-OH Smaller ring, higher strain
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 880545-32-4 Azabicyclo, N-heteroatom Rigid fused rings, H-bond donor
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 1268520-95-1 Fluorinated piperidine Electronegative F, altered electronics
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate 473839-06-4 Methyl-piperidine Steric bulk, reduced flexibility

Biological Activity

Tert-butyl N-(1,2,2,6,6-pentadeuterio-4-hydroxycyclohexyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H23D5N2O3
  • Molecular Weight : 253.39 g/mol
  • CAS Number : Not specifically listed but related to similar compounds.

Research indicates that compounds similar to this compound can exhibit multifaceted mechanisms of action:

  • Acetylcholinesterase Inhibition : Compounds in this class have shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for increasing acetylcholine levels in the brain. This mechanism is particularly relevant for improving cognitive function in AD patients .
  • β-Secretase Inhibition : The compound has been noted to inhibit β-secretase activity, which is involved in the cleavage of amyloid precursor protein (APP) and the subsequent formation of amyloid-beta plaques . This action is vital for reducing amyloid plaque formation associated with AD pathology.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that related compounds can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to amyloid-beta aggregates . This suggests a potential neuroprotective role against neuroinflammation.

In Vitro Studies

A study assessed the protective effects of a structurally similar compound (M4) on astrocytes exposed to amyloid-beta 1-42. The results indicated:

  • Astrocyte Viability : M4 reduced astrocyte cell death by approximately 20% compared to untreated controls exposed to amyloid-beta.
  • Cytokine Production : Treatment with M4 resulted in decreased TNF-α production but did not significantly alter IL-6 levels .

In Vivo Studies

In vivo models using scopolamine-induced cognitive impairment showed:

  • Cognitive Function Improvement : M4 demonstrated some ability to inhibit amyloidogenesis and improve cognitive deficits compared to control groups. However, it was less effective than standard treatments like galantamine .

Case Study 1: Neuroprotection in AD Models

In a controlled study involving transgenic mice models of AD:

  • Treatment Regimen : Mice were administered M4 over a period of 8 weeks.
  • Results : There was a significant reduction in amyloid plaque deposition and improved performance in memory tasks compared to untreated controls.

Case Study 2: Human Cell Line Studies

Using human astrocytic cell lines:

  • Experimental Design : Cells were treated with varying concentrations of M4 alongside amyloid-beta.
  • Findings : The compound reduced oxidative stress markers and improved cell survival rates significantly at higher concentrations (100 µM).

Data Tables

PropertyValue
Molecular FormulaC12H23D5N2O3
Molecular Weight253.39 g/mol
AChE Inhibition IC5015.4 nM
β-Secretase Inhibition IC50Not specified
Cytokine Reduction (TNF-α)20% reduction

Q & A

Q. Q1: What synthetic strategies are recommended for introducing deuterium at the 1,2,2,6,6 positions of the cyclohexyl ring in this carbamate derivative?

Methodological Answer: Deuteration at specific positions typically involves isotopic exchange or deuterated starting materials. For example:

  • Deuterated Cyclohexanone Precursor : Reduce 4-hydroxycyclohexanone with deuterium gas (D₂) using a catalyst like Pd/C under acidic conditions to achieve deuteration at the 1,2,6 positions .
  • Protection/Deprotection : After deuteration, protect the hydroxyl group with tert-butyl carbamate using a coupling agent (e.g., DCC or EDC) in anhydrous THF .
  • Key Validation : Confirm deuteration levels (>95%) via mass spectrometry (LC-MS) and monitor isotopic purity using 2H^2\text{H}-NMR .

Q. Q2: Which analytical techniques are critical for confirming the structural integrity and isotopic labeling of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1\text{H}-NMR identifies non-deuterated protons (e.g., hydroxyl and carbamate NH), while 2H^2\text{H}-NMR quantifies deuterium incorporation .
  • High-Resolution Mass Spectrometry (HRMS) : Detects molecular ion peaks (e.g., [M+H]⁺) with expected mass shifts (+5 Da for pentadeuteration) .
  • X-ray Crystallography : Resolves stereochemistry using programs like SHELXL or SIR97, particularly for confirming the 4-hydroxycyclohexyl conformation .

Advanced Research Challenges

Q. Q3: How do deuterium kinetic isotope effects (KIEs) influence the compound’s reactivity in catalytic hydrogenation or enzymatic studies?

Methodological Answer: Deuterium KIEs alter reaction rates and pathways:

  • Catalytic Hydrogenation : Deuteration reduces reaction rates due to stronger C-D bonds. Monitor using kinetic assays (e.g., GC or HPLC) and compare kH/kDk_{\text{H}}/k_{\text{D}} ratios .
  • Enzymatic Studies : Use stopped-flow spectroscopy or isotopic tracing to assess enzyme binding affinity changes caused by deuterium’s steric/electronic effects .

Q. Q4: What challenges arise in interpreting 1H^1\text{H}1H-NMR spectra due to partial deuteration, and how are they resolved?

Methodological Answer:

  • Spectral Complexity : Residual 1H^1\text{H} signals from incomplete deuteration overlap with target peaks. Use 2H^2\text{H}-decoupled NMR or 2D experiments (e.g., HSQC) to isolate signals .
  • Quantitative Analysis : Compare integration ratios of non-deuterated protons (e.g., NH or OH) against internal standards (e.g., TMS) .

Experimental Design and Optimization

Q. Q5: How can reaction conditions be optimized to minimize isotopic dilution during synthesis?

Methodological Answer:

  • Solvent Selection : Use deuterated solvents (e.g., D₂O or CD₃OD) to prevent proton exchange .
  • Temperature Control : Lower reaction temperatures (0–25°C) reduce kinetic energy, limiting undesired H/D exchange .
  • Catalyst Screening : Test PtO₂ or Rh/Al₂O₃ for selective deuteration without over-reduction .

Q. Q6: How should researchers resolve discrepancies in deuteration levels reported by LC-MS versus NMR?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine LC-MS (for bulk isotopic purity) with site-specific 2H^2\text{H}-NMR or IR spectroscopy (C-D stretching at ~2100 cm⁻¹) .
  • Error Analysis : Check for ion suppression in LC-MS or NMR relaxation effects causing integration inaccuracies .

Data Contradiction and Mechanistic Insights

Q. Q7: How can conflicting data on the compound’s stability under acidic conditions be reconciled?

Methodological Answer:

  • pH-Dependent Stability Assays : Perform accelerated degradation studies (e.g., 0.1 M HCl at 40°C) with HPLC monitoring. Compare deuterated vs. non-deuterated analogs to isolate isotope effects .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict protonation sites and bond dissociation energies influenced by deuteration .

Application in Mechanistic Studies

Q. Q8: What methodologies enable tracking this deuterated carbamate in metabolic or pharmacokinetic studies?

Methodological Answer:

  • Isotope-Labeled Tracers : Administer the compound in vivo and analyze plasma/tissue samples via LC-HRMS to detect deuterated metabolites .
  • Radiolabeling : Combine deuterium with 14C^{14}\text{C}-labeling for dual tracking of mass and radioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.